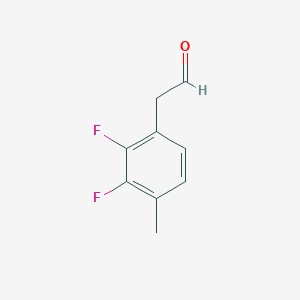
3'-Phenyl-2,2,2-trifluoroacetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Phenyl-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C15H11F3O. It is a derivative of acetophenone where the methyl group is substituted with a trifluoromethyl group and an additional phenyl group is attached to the third carbon of the acetophenone structure. This compound is known for its unique chemical properties and is used in various scientific research applications.
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method involves the reaction of trifluoroacetic acid with bromobenzene using a Grignard reagent.
Friedel-Crafts Acylation: Another method involves the reaction of trifluoroacetic anhydride with benzene in the presence of a Lewis acid such as aluminum chloride (AlCl3).
Reaction with Trifluoromethylation Agents: Trifluoromethylation of benzoyl chloride or benzoic acid esters with trifluoromethane gas can also produce 3’-Phenyl-2,2,2-trifluoroacetophenone with yields ranging from 70-80%.
Industrial Production Methods: Industrial production typically involves the Friedel-Crafts acylation method due to its higher yield and scalability. the handling of toxic reagents and solvents requires stringent safety measures and environmental controls.
Types of Reactions:
Condensation: It can undergo condensation reactions with biphenyl, terphenyl, phenyl ether, and diphenoxybenzophenone to form new aromatic polymers.
Oxidation: The compound can act as an organocatalyst for the oxidation of tertiary amines and azines to N-oxides.
Common Reagents and Conditions:
Reduction: Grignard reagents, typically in an ether solvent.
Condensation: Biphenyl, terphenyl, phenyl ether, and diphenoxybenzophenone under acidic or basic conditions.
Oxidation: Tertiary amines and azines in the presence of an oxidizing agent.
Major Products:
Reduction: 3’-Phenyl-2,2,2-trifluoro-1-phenylethanol.
Condensation: New aromatic polymers with high thermal stability and good film-forming properties.
Oxidation: N-oxides of tertiary amines and azines.
Aplicaciones Científicas De Investigación
3’-Phenyl-2,2,2-trifluoroacetophenone is used in various scientific research fields:
Mecanismo De Acción
The compound exerts its effects primarily through its ability to participate in various chemical reactions. Its trifluoromethyl group enhances its reactivity, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved include:
Comparación Con Compuestos Similares
2,2,2-Trifluoroacetophenone: Similar structure but lacks the additional phenyl group, making it less reactive in certain condensation reactions.
4’-Bromo-2,2,2-trifluoroacetophenone: Contains a bromine atom, which can participate in different substitution reactions.
2,2,2-Trifluoro-3’-(trifluoromethyl)acetophenone: Contains an additional trifluoromethyl group, enhancing its reactivity in certain reactions.
Uniqueness: 3’-Phenyl-2,2,2-trifluoroacetophenone is unique due to its combination of a trifluoromethyl group and an additional phenyl group, which enhances its reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules and high-performance materials .
Propiedades
IUPAC Name |
2,2,2-trifluoro-1-(3-phenylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O/c15-14(16,17)13(18)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAAZXDUVJABBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Chloro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7996943.png)

![3-[(2-Fluorophenyl)methoxy]benzotrifluoride](/img/structure/B7996968.png)

![4-[(4-Methylpiperazino)methyl]thiophenol](/img/structure/B7996974.png)




